2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of 2-substituted indene-1,3(2H)-diones, which are structurally related to the compound , can be achieved through palladium-catalyzed carbonylative annulation reactions. This method involves using phenyl formate as a CO source, highlighting an efficient pathway to obtain these derivatives with broad substrate scope and good to excellent yields (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed through crystallographic studies, revealing insights into their spatial arrangement and confirming their planarity or non-planarity depending on the length of the π-bridge. Such analyses are crucial for understanding the electronic and photophysical properties of these compounds (Bogdanov et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves cascade reactions, where multiple bonds are formed in a single step. For example, the cascade reaction of 1,1-enediamines with benzylidene-1H-indene-1,3(2H)-diones can selectively synthesize indenodihydropyridine and indenopyridine compounds, showcasing the potential for constructing complex molecules efficiently (Luo et al., 2019).
Physical Properties Analysis
The physical properties of compounds within this family, such as their crystal structures and solvation behaviors, provide insight into their stability and solubility, which are essential for practical applications. Studies have revealed that these compounds can form stable crystalline structures, sometimes solvating with common solvents like benzene, which can affect their physical state and reactivity (Jhawar et al., 2005).
Chemical Properties Analysis
Investigations into the chemical properties of 2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione derivatives focus on their reactivity patterns, such as benzoyl migration and rearrangement reactions. These studies provide a foundation for understanding the transformation and application potential of these compounds in synthetic chemistry and material science (Puckett et al., 1977).
Future Directions
The future directions for “2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. The development of green synthetic routes for these compounds is of particular interest .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-inflammatory activity , suggesting potential targets could be enzymes or proteins involved in inflammation pathways.
Mode of Action
This could result in changes to cellular processes, leading to its observed effects .
Result of Action
Based on the anti-inflammatory activity of similar compounds , it can be inferred that this compound may reduce inflammation at the molecular and cellular levels.
properties
IUPAC Name |
2-[[4-(4-phenylbutyl)phenyl]methylidene]indene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c27-25-22-12-6-7-13-23(22)26(28)24(25)18-21-16-14-20(15-17-21)11-5-4-10-19-8-2-1-3-9-19/h1-3,6-9,12-18H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVABYVSXSZVCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-phenylbutyl)benzylidene]-1H-indene-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.